molecular formula C11H21N3 B11745044 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Cat. No.: B11745044
M. Wt: 195.30 g/mol
InChI Key: WVRFAHNCIGDABX-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a methyl group, an isopropyl group, and a propylamine group attached to the pyrazole ring

Preparation Methods

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with propylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-purity this compound.

Chemical Reactions Analysis

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl or isopropyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert ketones or aldehydes present in the compound to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles such as halides, thiols, or amines. This reaction is often facilitated by the presence of a suitable leaving group and a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it useful in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated as a lead compound in drug discovery for the treatment of various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

    1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of an isopropyl group, which may result in different chemical and biological properties.

    3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid:

    1-(propan-2-yl)-3-methyl-1H-pyrazole-4-amine: This compound has an amine group directly attached to the pyrazole ring, which may influence its binding affinity to biological targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-5-6-12-7-11-8-14(9(2)3)13-10(11)4/h8-9,12H,5-7H2,1-4H3

InChI Key

WVRFAHNCIGDABX-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1C)C(C)C

Origin of Product

United States

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